Prop-2-en-1-yl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a prop-2-en-1-yl ester
Preparation Methods
The synthesis of Prop-2-en-1-yl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common synthetic route includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the triazolopyrimidine core. The final step involves esterification with prop-2-en-1-ol under acidic conditions to yield the desired compound .
Chemical Reactions Analysis
Prop-2-en-1-yl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to Prop-2-en-1-yl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolopyrimidines and triazolotriazines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications. For example:
1-Phenyl-2-(4-bromophenyl)-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a triazolopyrimidine core.
3,7,11-Tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine: A more complex structure with additional triazole and triazine rings, used in advanced material applications.
Properties
Molecular Formula |
C16H15BrN4O2 |
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Molecular Weight |
375.22 g/mol |
IUPAC Name |
prop-2-enyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15BrN4O2/c1-3-8-23-15(22)13-10(2)20-16-18-9-19-21(16)14(13)11-4-6-12(17)7-5-11/h3-7,9,14H,1,8H2,2H3,(H,18,19,20) |
InChI Key |
GQTXBLXGRLXBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)OCC=C |
Origin of Product |
United States |
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